2-({[2-(Cyclohex-3-en-1-yl)ethyl](diethoxy)silyl}oxy)ethan-1-amine 2-({[2-(Cyclohex-3-en-1-yl)ethyl](diethoxy)silyl}oxy)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 117701-76-5
VCID: VC15895394
InChI: InChI=1S/C14H29NO3Si/c1-3-16-19(17-4-2,18-12-11-15)13-10-14-8-6-5-7-9-14/h5-6,14H,3-4,7-13,15H2,1-2H3
SMILES:
Molecular Formula: C14H29NO3Si
Molecular Weight: 287.47 g/mol

2-({[2-(Cyclohex-3-en-1-yl)ethyl](diethoxy)silyl}oxy)ethan-1-amine

CAS No.: 117701-76-5

Cat. No.: VC15895394

Molecular Formula: C14H29NO3Si

Molecular Weight: 287.47 g/mol

* For research use only. Not for human or veterinary use.

2-({[2-(Cyclohex-3-en-1-yl)ethyl](diethoxy)silyl}oxy)ethan-1-amine - 117701-76-5

Specification

CAS No. 117701-76-5
Molecular Formula C14H29NO3Si
Molecular Weight 287.47 g/mol
IUPAC Name 2-[2-cyclohex-3-en-1-ylethyl(diethoxy)silyl]oxyethanamine
Standard InChI InChI=1S/C14H29NO3Si/c1-3-16-19(17-4-2,18-12-11-15)13-10-14-8-6-5-7-9-14/h5-6,14H,3-4,7-13,15H2,1-2H3
Standard InChI Key PTBYOTGHGMTFOW-UHFFFAOYSA-N
Canonical SMILES CCO[Si](CCC1CCC=CC1)(OCC)OCCN

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The compound’s IUPAC name is 2-[2-(cyclohex-3-en-1-yl)ethyl(diethoxy)silyl]oxyethanamine, reflecting its branched architecture. Key identifiers include:

  • CAS Registry Number: 117701-76-5

  • PubChem CID: 14008000

  • DSSTox Substance ID: DTXSID20554196

  • Molecular Formula: C14H29NO3Si\text{C}_{14}\text{H}_{29}\text{NO}_3\text{Si}

  • Molecular Weight: 287.47 g/mol

Structural Elucidation

The molecule comprises:

  • A cyclohex-3-en-1-yl group, introducing unsaturation for potential reactivity.

  • A diethoxy silyl ether moiety (Si(OCH2CH3)2-\text{Si}(\text{OCH}_2\text{CH}_3)_2-), conferring hydrolytic stability and surface-binding capabilities.

  • A primary amine (NH2-\text{NH}_2) at the terminal ethyl chain, enabling nucleophilic reactions or coordination chemistry.

The SMILES notation (CCO[Si](CCC1CCC=CC1)(OCC)OCCN) and InChIKey (PTBYOTGHGMTFOW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Molecular Properties and Computational Data

Physicochemical Characteristics

Critical computed properties include:

PropertyValueMethod/Reference
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors4Cactvs 3.4.6.11
Rotatable Bond Count10Cactvs 3.4.6.11
Topological Polar SA53.7 ŲCactvs 3.4.6.11
LogP (Hydrophobicity)Estimated 3.2 (PubChem)PubChem

The rotatable bond count suggests significant conformational flexibility, while the polar surface area indicates moderate solubility in polar solvents .

Spectroscopic and Stereochemical Considerations

  • Stereochemistry: The cyclohexene ring introduces one undefined stereocenter, as indicated by the Undefined Atom Stereocenter Count of 1 .

  • Mass Spectrometry: The exact mass (287.19167 Da) and monoisotopic mass (287.19167 Da) align with the molecular formula, confirming purity .

Synthesis and Reactivity

Reactivity Profile

  • Amine Group: Participates in Schiff base formation, acylation, or coordination with metals.

  • Silyl Ether: Susceptible to hydrolysis under acidic or basic conditions, yielding silanols.

  • Cyclohexene: May undergo Diels-Alder reactions or hydrogenation to modify hydrophobicity.

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